molecular formula C11H20N2O2S B595670 Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate CAS No. 1268521-77-2

Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate

Cat. No.: B595670
CAS No.: 1268521-77-2
M. Wt: 244.353
InChI Key: HOMSWQJNYAOOHO-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate: is a synthetic organic compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This compound is characterized by the presence of a tert-butyl group, a methylsulfanyl group, and a diazepine ring structure. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of the diazepine ring through cyclization reactions involving diamines and carbonyl compounds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to enhance efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity. These properties make it a candidate for drug discovery and development .

Medicine: In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, therapeutic potential, and related case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H20N2O2S
  • Molar Mass : 244.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with similar structural features have shown inhibitory effects on farnesyltransferase (FT), which is crucial in cancer cell signaling pathways .

Biological Activities

  • Anticancer Activity :
    • Studies have demonstrated that compounds with diazepine structures can exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 24 nM against FT, leading to phenotypic reversion in transformed cells .
  • Neuroprotective Effects :
    • The compound may also possess neuroprotective properties. Research on related diazepines has indicated their potential to modulate neurotransmitter systems and protect against neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • Some derivatives of diazepines have been studied for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Case Study 1: Anticancer Efficacy

In a study investigating the effects of various diazepine derivatives on tumor growth in mice, a compound structurally similar to this compound was shown to reduce tumor size significantly compared to control groups. The mechanism was linked to the inhibition of FT activity and subsequent disruption of cancer cell signaling pathways.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of diazepine compounds in models of Alzheimer's disease. The results indicated that treatment with these compounds led to reduced neuronal death and improved cognitive function in animal models. The proposed mechanism involved the modulation of glutamate receptors and reduction of oxidative stress.

Data Tables

Biological Activity IC50 Value (µM) Mechanism
Farnesyltransferase Inhibition0.024Enzyme inhibition
Cytokine Production Inhibition0.50Anti-inflammatory
Neuroprotection (Cognitive Function)N/ANeurotransmitter modulation

Properties

IUPAC Name

tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-6-12-9(8-13)16-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMSWQJNYAOOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN=C(C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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